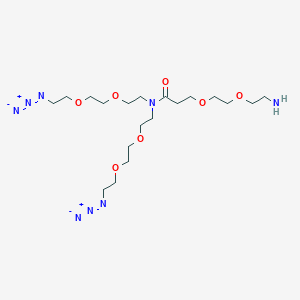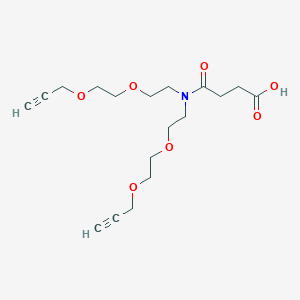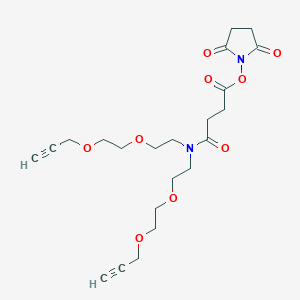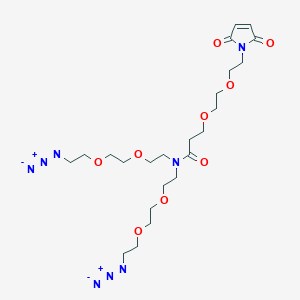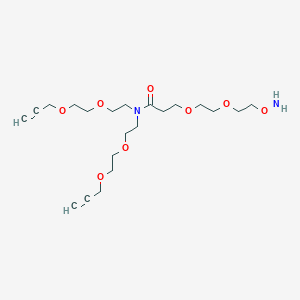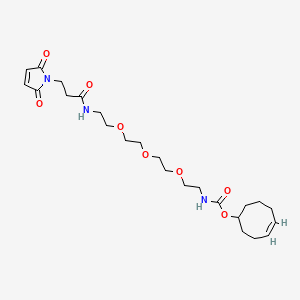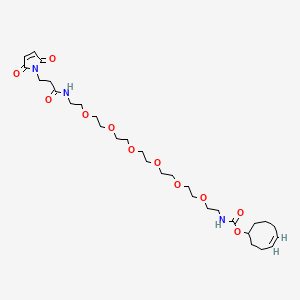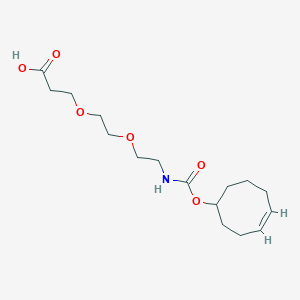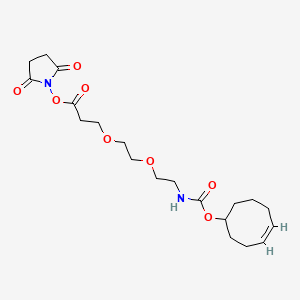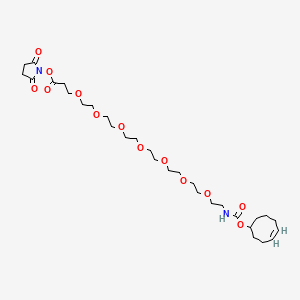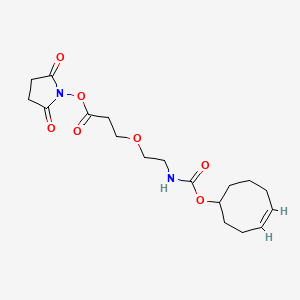
TCO-PEG1-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG1-NHS ester is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling antibodies, proteins, and other primary amine-containing macromolecules. The hydrophilic PEG spacer increases water solubility and reduces steric hindrance during ligation, while the NHS ester reacts with primary amines to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG1-NHS ester typically involves the following steps:
Preparation of TCO-PEG1: The trans-cyclooctene moiety is first attached to a polyethylene glycol spacer.
Activation with NHS: The PEGylated TCO is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of TCO-PEG1 are prepared using automated reactors.
Purification: The product is purified using techniques such as column chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
TCO-PEG1-NHS ester primarily undergoes the following types of reactions:
Nucleophilic Substitution: The NHS ester reacts with primary amines to form stable amide bonds.
Cycloaddition: The TCO moiety can undergo bioorthogonal cycloaddition reactions with tetrazine-tagged molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in a neutral or slightly basic buffer (pH 7-9).
Cycloaddition: Tetrazine derivatives are used as reagents, and the reaction is highly specific and rapid.
Major Products Formed
Scientific Research Applications
TCO-PEG1-NHS ester has a wide range of applications in scientific research:
Bioconjugation: Used for labeling antibodies, proteins, and peptides for various assays and imaging techniques.
Drug Delivery: Employed in the development of targeted drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Molecular Imaging: Utilized in molecular imaging techniques for tracking and visualizing biological processes.
Material Science: Applied in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of TCO-PEG1-NHS ester involves:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG-NHS ester: Contains an azido group instead of a TCO moiety.
Mal-PEG-NHS ester: Contains a maleimide group instead of a TCO moiety.
Uniqueness
TCO-PEG1-NHS ester is unique due to its combination of a TCO moiety and an NHS ester, which allows for both bioorthogonal cycloaddition reactions and stable amide bond formation. This dual functionality makes it highly versatile for various bioconjugation and labeling applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O7/c21-15-8-9-16(22)20(15)27-17(23)10-12-25-13-11-19-18(24)26-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,19,24)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPUHTVQRQJIEC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)
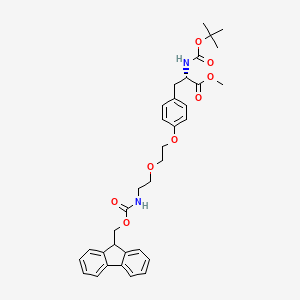
![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)
![Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl]](/img/structure/B8115094.png)
